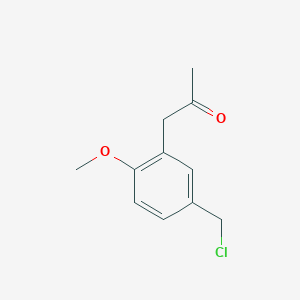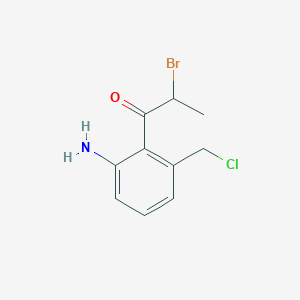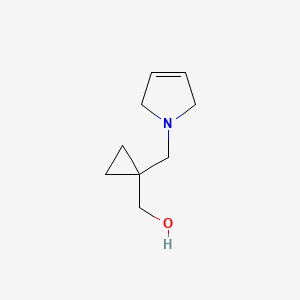![molecular formula C48H51B B14064719 Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane CAS No. 511270-11-4](/img/structure/B14064719.png)
Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- is a complex organoboron compound known for its unique structural and electronic properties. This compound is part of the broader class of triarylboranes, which are widely studied for their applications in catalysis and materials science due to their strong Lewis acidity and ability to form stable complexes with various substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- typically involves the reaction of a boron trihalide with a suitable aryl lithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
BCl3+3ArLi→B(Ar)3+3LiCl
where ( Ar ) represents the 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl group. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and improve the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control. Techniques such as recrystallization and chromatography are often employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, boronates, borohydrides, and substituted aryl boranes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging due to its unique electronic properties.
Medicine: Research is ongoing into its use as a therapeutic agent for certain diseases, leveraging its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism by which Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- exerts its effects is primarily through its strong Lewis acidity. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property enables the compound to act as a catalyst in various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Triethylborane: An organoborane compound used as an initiator in polymerization reactions and as a reducing agent.
Trimesitylborane: Another triarylborane with applications in organic synthesis and materials science.
Uniqueness
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- is unique due to its specific aryl substituents, which provide steric hindrance and electronic effects that can enhance its stability and reactivity in certain applications. This makes it particularly useful in reactions where other triarylboranes may not perform as effectively .
Propiedades
Número CAS |
511270-11-4 |
|---|---|
Fórmula molecular |
C48H51B |
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
tris(2,3,5,6-tetramethyl-4-phenylphenyl)borane |
InChI |
InChI=1S/C48H51B/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3 |
Clave InChI |
NSJXYLGMFHLFOV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C(=C1C)C)C2=CC=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=CC=C6)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















